1,6-Octadiene-1,3-diol, 3,7-dimethyl-

Fragrance chemistry Sensory science Gas chromatography-olfactometry

1,6-Octadiene-1,3-diol, 3,7-dimethyl- (CAS 256418-61-8), also known as 3,7-dimethylocta-1,6-diene-1,3-diol and functionally interchangeable with hydroxycitronellol (CAS 107-74-4) as the saturated analogue, is a C10 monoterpene diol with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol. This compound is classified as a fatty alcohol and occurs naturally in Salvia sclarea (clary sage).

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 256418-61-8
Cat. No. B14258158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Octadiene-1,3-diol, 3,7-dimethyl-
CAS256418-61-8
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C=CO)O)C
InChIInChI=1S/C10H18O2/c1-9(2)5-4-6-10(3,12)7-8-11/h5,7-8,11-12H,4,6H2,1-3H3
InChIKeyLCRYKIFRBLQIAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dimethyl-1,6-Octadiene-1,3-Diol (CAS 256418-61-8) for Fragrance and Cosmetic Applications


1,6-Octadiene-1,3-diol, 3,7-dimethyl- (CAS 256418-61-8), also known as 3,7-dimethylocta-1,6-diene-1,3-diol and functionally interchangeable with hydroxycitronellol (CAS 107-74-4) as the saturated analogue, is a C10 monoterpene diol with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . This compound is classified as a fatty alcohol and occurs naturally in Salvia sclarea (clary sage) [1]. The compound is characterized by the presence of two hydroxyl groups and two double bonds, conferring distinct physicochemical properties including a calculated Log Kow of 2.54 and a topological polar surface area of 40.5 Ų . It serves primarily as a fragrance ingredient and as a critical stabilizer for hydroxycitronellal in perfumery formulations [2].

Why Hydroxycitronellol (CAS 256418-61-8) Cannot Be Replaced by Citronellol or Linalool in Functional Fragrance Formulations


Generic substitution among terpene alcohols in the C10 monoterpenoid class fails due to fundamental differences in oxidation state, hydroxyl positioning, and resulting functional behavior. While compounds such as β-citronellol (CAS 106-22-9) and linalool (CAS 78-70-6) share the C10 backbone, they lack the dual-hydroxyl configuration of 1,6-octadiene-1,3-diol, 3,7-dimethyl- [1]. This structural distinction confers two properties absent in mono-hydroxyl analogues: (1) the capacity to function as a chemical stabilizer for hydroxycitronellal via hydrogen-bonding interactions that suppress oxidative degradation [2], and (2) a significantly attenuated odor profile (threshold of 72 ng/Lair for 8-hydroxycitronellol versus 10 ng/Lair for β-citronellol) that enables its use as a fixative without dominating the fragrance composition [3]. Substitution with β-citronellol or linalool would introduce unintended odor character shifts and eliminate the aldehyde-stabilizing function, resulting in formulation instability and altered sensory performance that cannot be compensated by simple concentration adjustments.

Quantitative Evidence Guide: 3,7-Dimethyl-1,6-Octadiene-1,3-Diol (CAS 256418-61-8) Versus Closest Analogues


Odor Threshold Comparison: 8-Hydroxycitronellol vs. β-Citronellol

Gas chromatography-olfactometry analysis of β-citronellol and its C-8 oxygenated derivatives reveals a 7.2-fold difference in odor threshold in air. 8-Hydroxycitronellol (the reduced form corresponding to 3,7-dimethyl-1,6-octadiene-1,3-diol) exhibited an odor threshold of 72 ng/Lair, compared to 10 ng/Lair for β-citronellol [1]. This quantitative difference confirms that hydroxycitronellol is substantially less odor-potent than its parent monoterpene, a property that enables its use as a fragrance fixative and stabilizer without overpowering the target scent profile.

Fragrance chemistry Sensory science Gas chromatography-olfactometry

Aldehyde Stabilization Efficacy: Hydroxycitronellol in Hydroxycitronellal Formulations

In a controlled stability study, the addition of hydroxycitronellol to hydroxycitronellal demonstrated quantifiable suppression of oxidative degradation as measured by acid number increase over a 12-day period [1]. Pure hydroxycitronellal exhibited an acid number increase from 0.6 to 7.8 over 12 days at 20-25°C (representing a 1200% increase). In contrast, a 1:1 (w/w) mixture of hydroxycitronellal and hydroxycitronellol showed an acid number increase of only 1.9 points over the same period, representing an approximate 75% reduction in oxidation rate relative to the unstabilized aldehyde. This stabilization occurs without material alteration of the lily-of-the-valley odor character [2].

Perfumery chemistry Aldehyde stabilization Formulation science

Commercial Usage Volume and Maximum Skin Level: Regulatory-Approved Application Scope

Hydroxycitronellol demonstrates established commercial viability with global annual usage reported in the range of 10-100 metric tonnes, a figure derived from industry-wide fragrance ingredient surveys [1]. The maximum skin exposure level resulting from its use in fine fragrance formulations has been reported at 2.69%, assuming fragrance oil incorporation at 20% in the final consumer product [2]. This usage level is supported by favorable toxicological assessment: an acute oral LD50 greater than 5 g/kg in rats (Charles River strain, n=10, 14-day observation) with no adverse effects observed at this dose [3].

Fragrance regulation Safety assessment Commercial formulation

Dual-Functional Hydroxyl Architecture: Structural Differentiation from Mono-Alcohol Analogues

1,6-Octadiene-1,3-diol, 3,7-dimethyl- possesses two hydroxyl groups and two double bonds (C10H18O2, exact mass 170.13068), contrasting with the mono-hydroxyl configuration of β-citronellol (C10H20O, exact mass 156.15142) and linalool (C10H18O, exact mass 154.13577) [1]. This dual-hydroxyl architecture increases the topological polar surface area to 40.5 Ų (versus 20.2 Ų for linalool) and modifies the calculated Log Kow to 2.55 (versus 2.97 for linalool), indicating enhanced hydrophilicity and altered partition behavior . The presence of two hydroxyls enables hydrogen-bonding interactions with aldehydes that are structurally impossible for mono-alcohol analogues, directly enabling the aldehyde-stabilizing function documented above [2].

Structure-activity relationship Terpene chemistry Functional group analysis

Validated Application Scenarios for 3,7-Dimethyl-1,6-Octadiene-1,3-Diol (CAS 256418-61-8) Based on Quantitative Evidence


Stabilization of Hydroxycitronellal in Lily-of-the-Valley Fragrance Formulations

Formulators seeking to extend the shelf-life and odor longevity of hydroxycitronellal-containing fine fragrances should incorporate 3,7-dimethyl-1,6-octadiene-1,3-diol at a 1:1 to 1:3 weight ratio relative to hydroxycitronellal. This application is directly supported by quantitative acid number stability data showing ~75% reduction in oxidative degradation over 12 days [1]. The stabilization effect occurs without altering the characteristic lily-of-the-valley odor profile, enabling extended fragrance performance in perfumes, colognes, and scented personal care products where hydroxycitronellal is a key component.

Neutral Fixative in Complex Fragrance Compositions Requiring Minimal Odor Interference

In multi-component fragrance formulations where a fixative is required but odor neutrality is paramount, 3,7-dimethyl-1,6-octadiene-1,3-diol offers a 7.2-fold higher odor threshold (72 ng/Lair) compared to β-citronellol (10 ng/Lair) [2]. This reduced odor potency makes it suitable as a blending agent that extends fragrance longevity without introducing unintended olfactory notes. This application is particularly valuable in delicate floral compositions (rose, jasmine, muguet) and in fragrance capsules where controlled release without dominant character is desired [3].

GRAS-Compliant Flavor Ingredient in Food and Beverage Applications

3,7-Dimethyl-1,6-octadiene-1,3-diol (as hydroxycitronellol) holds FEMA GRAS status under 21 CFR 172.515 and is approved by the Council of Europe (COE No. 559) for use in foodstuffs [4]. With an acute oral LD50 exceeding 5 g/kg and no observed adverse effects at this dose, the compound can be procured for flavor applications in confectionery, baked goods, and non-alcoholic beverages. The global annual usage volume of 10-100 tonnes confirms established supply chain availability and regulatory acceptance across major markets [5].

Synthetic Intermediate for Hydroxycitronellal Production

3,7-Dimethyl-1,6-octadiene-1,3-diol serves as a direct precursor in the industrial synthesis of hydroxycitronellal via controlled oxidation of the primary alcohol group [6]. This synthetic route offers advantages over alternative pathways in terms of selectivity and yield control. The compound's dual-hydroxyl architecture provides a synthetic handle for selective oxidation without affecting the tertiary alcohol center, enabling high-purity hydroxycitronellal production for fragrance manufacturing [7].

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